molecular formula C15H15BrO3 B7871819 (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol CAS No. 60081-03-0

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol

Cat. No.: B7871819
CAS No.: 60081-03-0
M. Wt: 323.18 g/mol
InChI Key: HWOKKPHUCIWPRO-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3. It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,4-dimethoxybenzyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions . The reaction can be summarized as follows:

2-Bromobenzaldehyde+3,4-Dimethoxybenzyl alcoholCatalystThis compound\text{2-Bromobenzaldehyde} + \text{3,4-Dimethoxybenzyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} 2-Bromobenzaldehyde+3,4-Dimethoxybenzyl alcoholCatalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase. The compound binds to the active site of these enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4,5-dimethoxyphenyl)methanol
  • (3,4-Dimethoxyphenyl)methanol
  • (2-Bromophenyl)methanol

Uniqueness

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced enzyme inhibition and potential therapeutic effects .

Properties

IUPAC Name

(2-bromophenyl)-(3,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOKKPHUCIWPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246043
Record name α-(2-Bromophenyl)-3,4-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60081-03-0
Record name α-(2-Bromophenyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60081-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Bromophenyl)-3,4-dimethoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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